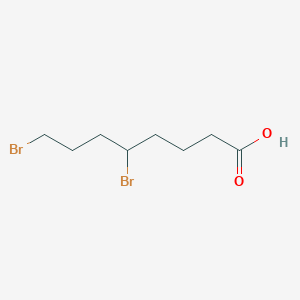

5,8-Dibromooctanoic acid

Description

Overview of Dibrominated Fatty Acid Research

Dibrominated fatty acids are carboxylic acids that contain two bromine atoms within their carbon chain. Research into these compounds encompasses their natural occurrence, synthesis, and biological effects. While halogenated fatty acids are relatively rare in terrestrial higher plants, they are more commonly found in marine organisms such as algae, sponges, and other invertebrates. gerli.comdioxin20xx.orgnih.gov For instance, various brominated fatty acids have been isolated from marine sources, where they are believed to play a role in chemical defense mechanisms. dioxin20xx.org

The introduction of bromine atoms into a fatty acid chain significantly alters its physical and chemical properties. This can lead to a range of biological activities, including antimicrobial and cytotoxic effects. gerli.comrasayanjournal.co.in Research has also investigated the toxicological aspects of brominated fatty acids, noting that their metabolic fate and accumulation in tissues can lead to various physiological changes. nih.gov Synthetic dibrominated fatty acids are often prepared through the bromination of unsaturated fatty acids and serve as versatile intermediates in organic synthesis. acs.orgwikipedia.org The position of the bromine atoms on the carbon chain is crucial in determining the reactivity of the molecule and the types of cyclic or substituted products that can be formed. nih.govresearchgate.net

Strategic Importance of 5,8-Dibromooctanoic Acid in Organic Synthesis Research

The strategic importance of this compound in organic synthesis lies in its bifunctional nature, possessing both a carboxylic acid group and two bromine atoms at specific positions. This structure makes it a valuable precursor for the synthesis of more complex molecules, particularly those containing cyclic structures. The positions of the bromine atoms at C5 and C8 allow for the potential formation of five, six, or even larger membered rings through intramolecular cyclization reactions. nih.govgoogle.com

One of the most significant applications of bromo- and dibromo-functionalized acids is in the synthesis of prostanoids, a class of lipid compounds that includes prostaglandins (B1171923). nih.govmdpi.comwikipedia.org Prostaglandins are biologically active molecules with a wide range of physiological effects, and their synthesis is a major focus of medicinal chemistry research. nih.govtesisenred.net The carbon skeleton of this compound can be envisioned as a building block for constructing the cyclopentane (B165970) ring and the two side chains characteristic of prostaglandins. taylorandfrancis.combritannica.com The bromine atoms serve as reactive handles that can be displaced or used in coupling reactions to introduce the necessary functional groups and stereochemistry required for biologically active prostaglandins. acs.orgacs.org

The general synthetic strategy often involves the cyclization of a precursor derived from a dibromo acid to form the core ring structure of the target molecule. The carboxylic acid moiety provides a point for further elaboration of one of the side chains. The reactivity of the carbon-bromine bonds allows for a variety of transformations, making this compound a versatile tool in the hands of synthetic organic chemists.

Historical Development of Research on α,ω-Dibromo Carboxylic Acids

The study of α,ω-dihaloalkanes, including dibromo carboxylic acids, has a long history rooted in the fundamental investigations of organic reactions. A key reaction in this area is the Hunsdiecker-Borodin reaction, first reported by Alexander Borodin in 1861 and later developed by the Hunsdieckers. wikipedia.orgnih.gov This reaction involves the decarboxylative halogenation of the silver salts of carboxylic acids to yield alkyl halides. nih.govacs.org

Historically, the Hunsdiecker reaction has been applied to dicarboxylic acids to produce α,ω-dibromoalkanes. nih.govacs.org The efficiency of this reaction is dependent on the chain length between the two carboxylic acid groups. For longer chain dicarboxylic acids, the corresponding dibromides are formed in good yields. nih.govacs.org However, for shorter chain dicarboxylic acids, such as glutaric acid, intramolecular cyclization to form lactones can become a significant side reaction, reducing the yield of the desired dibromide. nih.govacs.org

The development of methods to synthesize α,ω-dibromo carboxylic acids has been crucial for their use as synthetic intermediates. These compounds are valuable for forming cyclic structures and for introducing functional groups at both ends of a carbon chain. Early research focused on understanding the kinetics and mechanisms of reactions involving brominated fatty acids, such as their reactions with nucleophiles. acs.org Over time, the focus has shifted towards their application in the total synthesis of natural products and other complex target molecules.

Unresolved Questions and Research Gaps Pertaining to this compound

Despite its potential as a synthetic building block, specific research focused solely on this compound appears to be limited in the public domain. While the general chemistry of dibrominated acids is understood, several questions and research gaps pertaining to this specific compound remain.

Detailed physicochemical and spectral data for this compound are not widely available. Comprehensive characterization using modern analytical techniques would be beneficial for its unambiguous identification and for predicting its reactivity.

| Property | Value |

| CAS Number | 144616-08-0 evitachem.com |

| Molecular Formula | C₈H₁₄Br₂O₂ |

| Molecular Weight | 302.00 g/mol |

This table contains basic information that is publicly available.

Furthermore, while the potential for this compound in the synthesis of prostaglandins and other cyclic compounds is recognized, specific and optimized synthetic routes commencing from this particular starting material have not been extensively documented. Research is needed to explore various cyclization strategies, including radical and ionic pathways, and to determine the stereochemical outcomes of these reactions.

The biological activity of this compound itself has not been thoroughly investigated. Studies to assess its potential antimicrobial, cytotoxic, or other pharmacological properties could reveal new applications for this compound. Additionally, understanding its metabolic fate and potential toxicity would be crucial for any future biomedical applications.

Finally, the development of more efficient and environmentally benign methods for the synthesis of this compound is an area ripe for exploration. Modern catalytic methods could offer advantages over traditional bromination reactions, which often use stoichiometric and hazardous reagents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

144616-08-0 |

|---|---|

Molecular Formula |

C8H14Br2O2 |

Molecular Weight |

302.00 g/mol |

IUPAC Name |

5,8-dibromooctanoic acid |

InChI |

InChI=1S/C8H14Br2O2/c9-6-2-4-7(10)3-1-5-8(11)12/h7H,1-6H2,(H,11,12) |

InChI Key |

ZRQJAKQPQIPJNQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CCCBr)Br)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 5,8-Dibromooctanoic Acid

Traditional synthetic routes for compounds like this compound rely on foundational organic reactions, including the direct bromination of precursors, conversion of existing functional groups, and techniques that control the specific placement of the bromine atoms.

Bromination Strategies for Octanoic Acid Derivatives

Direct bromination of a saturated carboxylic acid like octanoic acid at specific non-activated positions (such as C5 and C8) is exceptionally challenging. Standard methods for brominating carboxylic acids, like the Hell-Volhard-Zelinskii reaction, are highly specific for the α-position (C2) and are therefore unsuitable for producing the 5,8-dibromo isomer. libretexts.org

A more viable strategy involves starting with an unsaturated derivative of octanoic acid where double bonds are located at the desired positions. For instance, a hypothetical octa-4,7-dienoic acid could serve as a precursor. The addition of hydrogen bromide (HBr) across the double bonds would, in principle, place bromine atoms at the C5 and C8 positions, following Markovnikov or anti-Markovnikov addition rules depending on the reaction conditions (e.g., presence of peroxides for radical addition). Another approach is halolactonization, where an alkene is treated with a halogen, and the resulting intermediate is captured by an adjacent carboxylic acid group to form a lactone. wikipedia.orgmdpi.com This method, however, is dependent on the relative positions of the double bond and the carboxyl group.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) offers a powerful and versatile alternative to direct bromination. ub.edufiveable.me This approach involves synthesizing a carbon skeleton that already contains functional groups at the C5 and C8 positions, which can then be converted into bromine atoms.

One plausible FGI pathway could begin with a precursor like octane-1,5,8-triol. The hydroxyl groups at the C5 and C8 positions could be selectively converted to bromides using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). fiveable.me The terminal primary alcohol at C1 would then be oxidized to a carboxylic acid using an appropriate oxidizing agent that does not affect the newly introduced bromo groups.

Another established FGI method involves building the molecule from smaller fragments. For example, a synthetic route for 8-bromooctanoic acid has been developed starting from 1,6-dibromohexane (B150918) and diethyl malonate. google.com This concept could be adapted by starting with a precursor that already contains a bromine atom at the C5 position, thereby constructing the final carbon chain with the desired functionalities in place. The hydrolysis of esters, such as ethyl 8-bromooctanoate, to yield the corresponding carboxylic acid is also a common FGI step in such syntheses. chemicalbook.comchemicalbook.com

Regioselective Synthesis Techniques

Achieving regioselectivity—the control over the exact placement of the bromine atoms—is the most critical challenge in synthesizing this compound. For saturated alkanes, direct selective C-H functionalization is notoriously difficult. Therefore, regioselectivity is almost exclusively achieved by using starting materials where the desired positions are already differentiated by pre-existing functional groups.

A common strategy is to use cyclic precursors. For instance, the ring-opening of a suitably substituted cyclic ether or lactone can generate a linear chain with functional groups at defined positions. acs.orgorganic-chemistry.org A substituted tetrahydropyran (B127337) or a similar six-membered ring containing an oxygen atom could theoretically be opened to create a chain where functional groups are placed at C1 and C5. Further elaboration of the chain would be necessary to introduce the second bromine at C8.

Ultimately, the most practical and reliable methods for regioselective synthesis involve starting with molecules that have innate structural features, such as double bonds or hydroxyl groups, at the positions targeted for bromination.

Novel Synthetic Route Exploration

Modern organic synthesis seeks to develop more efficient, safer, and environmentally friendly methods. The exploration of novel reagents and catalytic systems offers promising new pathways to challenging molecules like this compound.

Innovative Reagent Applications in Dibromination

While classic brominating agents like molecular bromine (Br₂) are effective, they can lack selectivity and pose safety hazards. cambridgescholars.commdpi.com Modern synthesis has introduced a range of alternative reagents that offer milder conditions and improved selectivity.

N-Bromoamides, particularly N-bromosuccinimide (NBS), are widely used for allylic and benzylic brominations but can also be employed for other bromination reactions. cambridgescholars.commdpi.com The use of NBS in combination with a radical initiator or light can achieve bromination at specific sites, although selectivity on a long aliphatic chain remains a hurdle. acs.org Other advanced reagents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibromoisocyanuric acid, which are stable, solid brominating agents that can be safer and easier to handle than liquid bromine. organic-chemistry.orgprinceton.edu The application of these reagents, often paired with a catalyst, could provide a more controlled method for the dibromination of an appropriate octanoic acid precursor.

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| Molecular Bromine | Br₂ | Alkene and alkyne addition, aromatic bromination |

| N-Bromosuccinimide | NBS | Allylic and benzylic bromination, halolactonization mdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | General bromination of alkenes and functionalized compounds organic-chemistry.orgprinceton.edu |

| Dibromoisocyanuric acid | DBI | Efficient bromination of alkenes and alkynes |

Catalytic Methodologies for Enhanced Synthesis

The development of catalytic methods has revolutionized organic synthesis by enabling reactions that were previously inefficient or impossible. Catalysis offers pathways to enhance reaction rates, improve yields, and, most importantly, control selectivity.

For the synthesis of this compound, several modern catalytic approaches could be envisioned:

Photoredox Catalysis : This technique uses visible light to initiate radical reactions under mild conditions. acs.org A photocatalyst could potentially be designed to promote site-selective C–H bromination on a long-chain carboxylic acid by using a directing group to guide the catalyst to the desired C5 and C8 positions.

Metal-Catalyzed C-H Functionalization : Transition metals like palladium, rhodium, and iron are known to catalyze the activation of C-H bonds. rsc.org While typically applied to aromatic systems, research is expanding to aliphatic chains. A directing group strategy, where the carboxylic acid end of the molecule coordinates to a metal center, could direct bromination to specific downstream carbons.

Decarboxylative Bromination : This method, also known as the Hunsdiecker reaction, involves the conversion of a carboxylic acid to an alkyl bromide with the loss of carbon dioxide. rsc.orgmanchester.ac.uk A dicarboxylic acid precursor could potentially undergo a double decarboxylative bromination catalyzed by a metal salt (e.g., silver or copper) to generate the dibromide product. princeton.edu

| Methodology | Catalyst Type | Potential Advantage for Synthesis |

|---|---|---|

| Photoredox Catalysis | Ruthenium or Iridium complexes | Mild reaction conditions and high functional group tolerance. acs.org |

| Directed C-H Functionalization | Palladium, Iron, or Copper complexes | Potential for high regioselectivity via a directing group. rsc.org |

| Decarboxylative Bromination | Silver or Copper salts | Alternative route from dicarboxylic acid precursors. princeton.edu |

These novel catalytic approaches, while still largely in the research phase for such specific applications, represent the future of synthesizing complex molecules like this compound with greater precision and efficiency.

Mechanistic Investigations of this compound Formation Reactions

The synthesis of this compound likely involves a multi-step process, as the introduction of bromine at two specific, non-activated positions on the octanoic acid chain is not straightforward. A plausible synthetic strategy would involve the use of an unsaturated precursor, such as an octenoic acid, followed by bromination reactions.

One potential route could start with the α-bromination of octanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction selectively introduces a bromine atom at the α-carbon (C2) of a carboxylic acid. The mechanism proceeds in several steps:

The carboxylic acid reacts with a phosphorus trihalide, such as PBr₃, to form an acyl bromide. jove.compressbooks.publibretexts.org

The acyl bromide then tautomerizes to its enol form. jove.comlibretexts.org

The enol, being electron-rich, acts as a nucleophile and attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide. jove.comjove.com

Finally, hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid. jove.compressbooks.pub

However, the target molecule is this compound. Therefore, a subsequent or alternative strategy is required to introduce the bromine atoms at the C5 and C8 positions. A likely approach would be to start with an unsaturated octanoic acid. For instance, if a precursor with double bonds at appropriate positions is used, such as 5-octenoic acid or a dienoic acid, the bromine atoms could be introduced via addition reactions.

The bromination of an alkene typically proceeds through an electrophilic addition mechanism . The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion, resulting in a vicinal dibromide. masterorganicchemistry.com If the starting material were 5,7-octadienoic acid, this could potentially lead to a tetrabrominated product, which would then require selective debromination.

Alternatively, the addition of hydrogen bromide (HBr) to a double bond can occur via two different mechanisms depending on the reaction conditions.

Electrophilic Addition (Markovnikov addition): In the absence of peroxides, HBr adds across the double bond via an electrophilic addition mechanism. The proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The bromide ion then attacks the carbocation. libretexts.org

Free Radical Addition (Anti-Markovnikov addition): In the presence of peroxides and light, HBr adds to the double bond via a free-radical chain reaction . chemistrysteps.compharmaguideline.comwikipedia.org This mechanism leads to the anti-Markovnikov product, where the bromine atom adds to the carbon of the double bond that is less substituted. The mechanism involves initiation (formation of a bromine radical), propagation (addition of the bromine radical to the double bond to form a more stable alkyl radical, followed by abstraction of a hydrogen atom from HBr), and termination steps. chemistrysteps.compharmaguideline.com

A plausible pathway to this compound could involve starting with an unsaturated fatty acid and utilizing a combination of these bromination reactions. For example, starting with a precursor like 7-octenoic acid, a free-radical addition of HBr could potentially introduce a bromine at the 8-position. Subsequent functionalization at the 5-position would be required. Another possibility is the allylic bromination of an unsaturated octanoic acid using a reagent like N-bromosuccinimide (NBS) under UV light, which proceeds via a free-radical mechanism to introduce a bromine atom at the carbon adjacent to a double bond. libretexts.org

The kinetics of the electrophilic addition of bromine to alkenes has been extensively studied. The reaction is typically first order in both the alkene and bromine. acs.org The rate of reaction is influenced by the structure of the alkene, with electron-donating groups on the double bond increasing the rate and electron-withdrawing groups decreasing it. The solvent also plays a significant role, with polar solvents generally accelerating the reaction by stabilizing the charged intermediates.

Kinetic studies on the rate of reaction between bromine and unsaturated fatty acids have been reported, indicating that the reaction rate can be used as a measure of the degree of unsaturation. acs.org This suggests that if an unsaturated octanoic acid is used as a precursor, its reaction with bromine would follow predictable kinetic patterns based on the position and geometry of the double bond.

The following table outlines the expected kinetic behavior for the key synthetic steps that could be involved in the formation of this compound, based on studies of analogous reactions.

| Synthetic Step (Proposed) | Reaction Type | Expected Rate Law | Factors Influencing Reaction Rate |

| α-Bromination of Octanoic Acid | Hell-Volhard-Zelinsky | Rate = k[Carboxylic Acid][PBr₃][Br₂] (complex kinetics) | Reactant concentrations, temperature, solvent. |

| Bromination of an Octenoic Acid | Electrophilic Addition | Rate = k[Alkene][Br₂] | Alkene structure (substituents on the double bond), solvent polarity, temperature. acs.org |

| HBr Addition to an Octenoic Acid | Free Radical Addition | Complex chain reaction kinetics | Peroxide concentration, light intensity, inhibitor concentration, temperature. |

The synthesis of this compound presents interesting stereochemical challenges, as the molecule contains two potential chiral centers at C5 and C8. The stereochemical outcome of the synthesis will be highly dependent on the chosen synthetic route and reaction mechanisms.

If a synthetic route involves the Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the α-position (C2), the reaction proceeds through an enol intermediate, which is planar. The subsequent attack by bromine can occur from either face of the enol, leading to the formation of a racemic mixture of the (R)- and (S)-enantiomers at the α-carbon. libretexts.org

When considering the bromination of a double bond in an unsaturated precursor, the stereochemistry is well-defined for electrophilic addition. The reaction of bromine with an alkene proceeds through a cyclic bromonium ion intermediate , and the subsequent nucleophilic attack by the bromide ion occurs from the opposite side (backside attack). masterorganicchemistry.com This results in an anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com The specific stereoisomers formed would depend on the geometry (E/Z) of the starting alkene.

In contrast, the free-radical addition of HBr to an alkene is generally not stereoselective . chemistrysteps.comdalalinstitute.com The intermediate alkyl radical is typically planar or rapidly inverting, allowing the subsequent hydrogen abstraction to occur from either face, leading to a mixture of syn and anti addition products and potentially a mixture of diastereomers if other stereocenters are present. chemistrysteps.comdalalinstitute.com

Given that this compound has two stereocenters, a non-stereoselective synthesis would result in a mixture of four stereoisomers: (5R, 8R), (5S, 8S), (5R, 8S), and (5S, 8R). The development of a stereoselective synthesis would require careful selection of chiral starting materials or the use of chiral catalysts or reagents to control the stereochemical outcome at each of the chiral centers. Research in stereoselective radical reactions is an emerging field, but achieving high diastereoselectivity in the formation of two new stereocenters in a long-chain carboxylic acid would be a significant synthetic challenge. researchgate.net

The table below summarizes the stereochemical outcomes for the plausible synthetic steps.

| Synthetic Step (Proposed) | Mechanism | Stereochemical Outcome |

| α-Bromination (HVZ) | Enol intermediate | Racemization at the α-carbon. libretexts.org |

| Electrophilic Addition of Br₂ | Cyclic bromonium ion | Anti-addition of bromine atoms. masterorganicchemistry.com |

| Free Radical Addition of HBr | Planar radical intermediate | Non-stereoselective; mixture of syn and anti addition. chemistrysteps.comdalalinstitute.com |

Chemical Transformations and Derivatization Research

Reactivity of the Bromine Substituents

The presence of two bromine atoms at different positions on the octanoic acid chain offers opportunities for various transformations. The primary bromide at C8 is generally more susceptible to SN2 reactions due to less steric hindrance, while the secondary bromide at C5 can undergo both substitution and elimination reactions.

Nucleophilic Substitution Reactions Research

Nucleophilic substitution is a fundamental class of reactions where a nucleophile displaces a leaving group, in this case, a bromide ion. For 5,8-dibromooctanoic acid, this can occur at either the C5 or C8 position. Such reactions are instrumental in introducing a wide variety of functional groups into the molecule. One-pot processes combining nucleophilic substitution with subsequent reactions, like the copper-catalyzed azide-alkyne cycloaddition ("click reaction"), have proven efficient for creating complex molecules from simple dihalides. nih.govresearchgate.net

The reaction of alkyl halides with sodium azide (B81097), for example, is a common method to introduce the azide functionality, which can then be used in further "click chemistry" applications. nih.gov

| Nucleophile | Reagent Example | Expected Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN3) | -N3 |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -OH |

| Cyanide | Sodium Cyanide (NaCN) | -CN |

| Alkoxide | Sodium Methoxide (NaOCH3) | -OCH3 |

| Thiolate | Sodium Methanethiolate (NaSCH3) | -SCH3 |

Elimination Reactions Studies

Elimination reactions involve the removal of substituents from adjacent carbon atoms to form a double bond. In this compound, treatment with a strong base can induce the elimination of hydrogen bromide (HBr), leading to the formation of octenoic acid derivatives. masterorganicchemistry.com The reaction can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). lumenlearning.comwikipedia.org

The E2 mechanism is a single-step process favored by strong bases. wikipedia.orgmsu.edu The E1 mechanism is a two-step process involving a carbocation intermediate and is more common for tertiary and some secondary alkyl halides, often competing with SN1 reactions. wikipedia.orgbits-pilani.ac.in For a substrate like this compound, the choice of base and reaction conditions is critical. A bulky, strong base like potassium tert-butoxide (KOtBu) is often used to favor elimination over substitution, particularly for primary halides. lumenlearning.com Depending on which bromine is eliminated and from which adjacent carbon a proton is abstracted, a variety of isomeric unsaturated acids could be formed. High temperatures generally favor elimination over substitution. bits-pilani.ac.in

Metal-Mediated Cross-Coupling Methodologies (e.g., Alkylation, Grignard reactions)

Metal-mediated reactions are powerful tools for forming new carbon-carbon bonds. A primary example is the Grignard reaction, which involves the formation of an organomagnesium compound. ucalgary.ca Reacting this compound with magnesium metal in an ether solvent would likely first form a Grignard reagent at the more reactive primary C-Br bond. mnstate.eduyoutube.com However, the acidic proton of the carboxylic acid is incompatible with the highly basic Grignard reagent and would quench it. ucalgary.cayoutube.com Therefore, the carboxylic acid group must first be protected before a Grignard reagent can be successfully formed and used.

Once formed from a protected version of the acid, the Grignard reagent is a potent nucleophile that can react with various electrophiles, such as carbon dioxide (to form a dicarboxylic acid after deprotection), aldehydes, or ketones. mnstate.eduyoutube.com

| Reactant for Grignard Reagent | Resulting Intermediate/Product Class | Notes |

|---|---|---|

| Carbon Dioxide (CO2) | Carboxylate salt | Forms a dicarboxylic acid after acidic workup. ucalgary.cayoutube.com |

| Aldehyde (e.g., Formaldehyde) | Primary Alcohol | Adds an alcohol group to the carbon chain. youtube.com |

| Ketone (e.g., Acetone) | Tertiary Alcohol | Adds an alcohol group and alkyl chains. youtube.com |

| Ester | Tertiary Alcohol | Grignard reagent adds twice to the ester. youtube.com |

Radical Functionalization Strategies

Radical reactions offer an alternative pathway for functionalizing the C-Br bonds. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. ma.edu A common method for dehalogenation involves using a radical initiator like AIBN (Azobisisobutyronitrile) with a reagent such as tributyltin hydride (Bu₃SnH). libretexts.org In this process, the tributyltin radical abstracts a bromine atom to generate a carbon-centered radical on the octanoic acid backbone. libretexts.org This radical intermediate can then be trapped or participate in further reactions, including intramolecular C-C bond formation to create cyclic products. libretexts.org

The bromine radical (Br•) itself can act as a catalyst, particularly under visible light, to abstract hydrogen atoms and generate carbon-centered radicals, enabling various functionalizations. researchgate.net Radical additions to alkenes or alkynes are also powerful methods for building molecular complexity. nih.govmdpi.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions like esterification and amidation.

Esterification and Amidation Research

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The Fischer esterification is a classic method that involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and using the alcohol as the solvent can drive it toward the product side. masterorganicchemistry.com A patent describes the esterification of 8-bromooctanoic acid with ethanol (B145695) under acidic catalysis to produce ethyl 8-bromooctanoate. google.com This indicates that similar procedures would be effective for this compound. The reactivity of different alcohols in esterification generally follows the order: primary > secondary. researchgate.net

Amidation is the formation of an amide from a carboxylic acid and an amine. This reaction is fundamental in organic and medicinal chemistry. researchgate.net Direct amidation typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. However, various catalysts can facilitate this transformation under milder conditions. Boronic acids, for instance, have been developed as effective catalysts for the direct amidation of both aromatic and aliphatic carboxylic acids. organic-chemistry.orgrsc.org Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have also shown high activity and reusability for direct amidation, activating the carbonyl group of the carboxylic acid. researchgate.net

| Reaction Type | Reactant | Catalyst/Conditions Example | Product |

|---|---|---|---|

| Esterification | Ethanol (C₂H₅OH) | H₂SO₄, heat | Ethyl 5,8-dibromooctanoate |

| Esterification | Methanol (CH₃OH) | TsOH, heat | Methyl 5,8-dibromooctanoate |

| Amidation | Aniline (C₆H₅NH₂) | Nb₂O₅, heat researchgate.net | N-phenyl-5,8-dibromooctanamide |

| Amidation | Benzylamine (C₆H₅CH₂NH₂) | ortho-Iodoarylboronic acid organic-chemistry.org | N-benzyl-5,8-dibromooctanamide |

Cyclization Strategies Involving the Acid Group

The presence of a carboxylic acid and two bromine atoms at the 5 and 8 positions makes this compound a prime candidate for intramolecular cyclization reactions to form lactones. These reactions are typically promoted by a base, which deprotonates the carboxylic acid to form a carboxylate. This carboxylate can then act as a nucleophile, attacking one of the electrophilic carbon atoms bonded to a bromine atom, displacing the bromide ion and forming a cyclic ester (lactone).

Depending on which bromine atom participates in the cyclization, different ring sizes can be formed. Nucleophilic attack at the C5 position would lead to the formation of a six-membered δ-lactone, while attack at the C8 position would result in a nine-membered lactone. The relative rates of these cyclization pathways are influenced by thermodynamic and kinetic factors, with the formation of five- and six-membered rings generally being more favorable.

Synthesis of Advanced Derivatives and Analogs

The strategic placement of functional groups in this compound allows for its use as a building block in the synthesis of more complex molecules, including various cyclic systems and polyfunctionalized intermediates.

Construction of Cyclic Systems

Beyond the intramolecular cyclization to form lactones, this compound can be utilized in the construction of other cyclic systems. For instance, reaction with a difunctional nucleophile, such as a diamine or a diol, could lead to the formation of macrocyclic structures through intermolecular reactions at both bromine-bearing carbons. The carboxylic acid group could first be protected or activated to control the reaction sequence. The formation of these cyclic systems is a valuable strategy in the synthesis of compounds with specific host-guest properties or biological activities.

Preparation of Polyfunctionalized Intermediates

The differential reactivity of the bromine atoms and the carboxylic acid allows for the stepwise functionalization of this compound to generate polyfunctionalized intermediates. For example, one of the bromine atoms could be selectively replaced by a nucleophile, such as an azide or a cyanide, by carefully controlling the reaction conditions. The remaining bromine atom and the carboxylic acid group can then be transformed in subsequent steps. This approach enables the synthesis of linear molecules with multiple, distinct functional groups, which are valuable precursors for the synthesis of complex natural products and pharmaceuticals.

Elaboration of Carbon Chains via this compound

The bromine atoms in this compound serve as handles for carbon-carbon bond formation, allowing for the elaboration of the carbon chain. Reactions such as the Suzuki or Stille cross-coupling can be employed to introduce new aryl or vinyl groups at the 5 and/or 8 positions. Furthermore, the bromine atoms can be displaced by carbon nucleophiles, such as organocuprates or Grignard reagents, to extend the carbon skeleton. These chain elaboration strategies significantly increase the molecular complexity and diversity of the derivatives that can be synthesized from this starting material.

Investigating Selectivity in Multi-Functional Transformations

A key challenge and area of research in the chemistry of this compound is achieving selectivity in its transformations. The presence of three distinct functional groups (one carboxylic acid and two bromine atoms) necessitates careful control over reaction conditions to target a specific site.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, as mentioned earlier, the reduction of the carboxylic acid without affecting the C-Br bonds is a chemoselective transformation. Similarly, reactions can be designed to selectively substitute one of the bromine atoms over the other, or to react with the bromine atoms in the presence of an un-derivatized carboxylic acid.

Regioselectivity: In cases where the two bromine atoms are chemically non-equivalent (which they are in this compound), regioselectivity becomes a crucial factor. This refers to the preferential reaction at one bromine position over the other. The C5 and C8 positions have different steric and electronic environments, which can be exploited to achieve regioselective substitution or elimination reactions. For instance, a bulky nucleophile might preferentially attack the less sterically hindered bromine atom.

Understanding and controlling these aspects of selectivity are paramount for the efficient and predictable synthesis of complex molecules from this compound.

Analytical and Spectroscopic Research Methodologies

Advanced Chromatographic Separation Techniques in Research

Chromatography is fundamental in the analysis of organic acids, particularly for isolating the target compound and quantifying its purity. For a molecule like 5,8-Dibromooctanoic acid, both liquid and gas chromatography, often coupled with mass spectrometry, serve as cornerstone analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. aocs.org A primary challenge in analyzing simple fatty acids is their lack of a strong chromophore, making detection by UV-Vis spectrophotometry difficult. To overcome this, derivatization is a common strategy. The carboxylic acid group can be reacted with a labeling reagent, such as a phenacyl bromide, to introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity. cerealsgrains.org

For this compound, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the alkyl chain of the analyte and the stationary phase. A gradient elution, starting with a higher polarity solvent (like water with an acid modifier) and gradually increasing the concentration of a less polar organic solvent (like acetonitrile (B52724) or methanol), would effectively elute the compound. google.comhplc.eu

Table 1: Representative HPLC Method Parameters for Analysis of Derivatized Bromoalkanoic Acids

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Fluorescence (post-derivatization) |

| Column Temp. | Ambient to slightly elevated (e.g., 30-40 °C) |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their high boiling points and tendency to form hydrogen bonds. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). unco.edu

Once derivatized, the compound can be analyzed on a capillary column with a nonpolar or medium-polarity stationary phase. The separation is based on the boiling points of the analytes and their interactions with the column phase. The presence of two bromine atoms would significantly increase the molecular weight and boiling point of the 5,8-dibromooctanoate ester compared to its non-brominated counterpart.

Integrating Mass Spectrometry (MS) with chromatography (GC-MS or LC-MS) provides an unparalleled level of analytical detail, offering both separation and structural identification. nih.gov For this compound, GC-MS would be particularly informative. researchgate.net

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint. Key fragmentation patterns expected for the esterified form of this compound would include:

Molecular Ion Peak ([M]⁺): A peak corresponding to the full mass of the molecule. The presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Loss of Bromine: Fragments showing the loss of one or both bromine atoms ([M-Br]⁺, [M-2Br]⁺).

Alpha-Cleavage: Fragmentation at the bonds adjacent to the carbonyl group.

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups from the carbon chain.

Table 2: Predicted Key Mass Fragments for Methyl 5,8-Dibromooctanoate in GC-MS (EI)

| m/z Value | Predicted Fragment Identity |

|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |

| [M-31]⁺ | Loss of methoxy (B1213986) group (-OCH₃) |

| [M-79/81]⁺ | Loss of a bromine atom |

| [M-158/160/162]⁺ | Loss of two bromine atoms |

Spectroscopic Characterization Methods in Academic Research

Spectroscopy provides direct insight into the molecular structure and bonding within a molecule. NMR, IR, and Raman spectroscopy are indispensable tools for the unambiguous identification of this compound.

NMR spectroscopy is the most powerful method for determining the precise arrangement of atoms in an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number and chemical environment of all hydrogen atoms. For this compound, distinct signals would be expected:

A broad singlet for the carboxylic acid proton (OH ), typically far downfield (>10 ppm). libretexts.org

A multiplet around 4.0-4.5 ppm for the proton on the carbon bearing the first bromine atom (CH Br).

A triplet around 3.4-3.6 ppm for the two protons on the terminal carbon with the second bromine atom (CH₂ Br).

A triplet around 2.3-2.5 ppm for the protons alpha to the carbonyl group (-CH₂ -COOH). libretexts.org

A series of overlapping multiplets in the 1.4-2.0 ppm range for the remaining methylene (B1212753) (-CH₂-) protons in the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key predicted signals include:

A signal for the carbonyl carbon (C =O) in the range of 175-185 ppm.

Signals for the carbons bonded to bromine (C -Br) would be shifted downfield compared to unsubstituted alkanes, likely appearing in the 35-60 ppm range. researchgate.net

A signal for the carbon alpha to the carbonyl group around 30-35 ppm.

Signals for the other methylene carbons in the aliphatic region (20-30 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C1 (-C OOH) | N/A | ~179 |

| C2 (-C H₂-COOH) | ~2.4 (triplet) | ~34 |

| C3, C4, C6, C7 (-C H₂-) | ~1.4-2.0 (multiplets) | ~22-30 |

| C5 (-C HBr-) | ~4.1 (multiplet) | ~55 |

| C8 (-C H₂Br) | ~3.5 (triplet) | ~33 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the carboxylic acid functional group. Key absorption bands include:

A very broad and strong O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.org

A sharp and very strong C=O stretching band around 1710 cm⁻¹. libretexts.org

C-H stretching bands for the alkyl chain just below 3000 cm⁻¹.

C-Br stretching vibrations, which are expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, other vibrations are strong. The C=O stretch would also be visible, and symmetric vibrations of the carbon backbone would be prominent. C-Br stretching modes are often stronger and more easily identified in Raman spectra compared to IR spectra. nih.gov

Table 4: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (dimer) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (alkyl) | 2850-2960 | Medium | Medium |

| C=O stretch (dimer) | ~1710 | Strong | Medium-Strong |

| C-O stretch | ~1210-1320 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule like this compound, the chromophores—the parts of the molecule that absorb light—are the carboxylic acid group and the carbon-bromine bonds.

Simple alkyl halides, such as bromoalkanes, typically exhibit absorption bands in the far ultraviolet region, which is often below the range of standard UV-Vis spectrophotometers (200-800 nm). The electronic transitions in these compounds are generally n → σ* transitions, where a non-bonding electron from the bromine atom is excited to a sigma anti-bonding orbital. These transitions are high in energy and thus occur at shorter wavelengths. pressbooks.pub For instance, bromoethane (B45996) has an absorption maximum (λmax) around 208 nm. It is expected that this compound would display similar absorption characteristics originating from the C-Br bonds.

The carboxylic acid group also contains a carbonyl chromophore (C=O). This group can undergo an n → π* transition, where a non-bonding electron from the oxygen atom is excited to a pi anti-bonding orbital. For simple carboxylic acids, this transition is typically weak and appears in the region of 200-210 nm.

Due to the presence of two bromine atoms, it is possible that the molar absorptivity of this compound would be greater than that of a similar monobrominated compound. However, without experimental data, the precise λmax and molar absorptivity remain theoretical. A hypothetical UV-Vis study would involve dissolving this compound in a suitable solvent that does not absorb in the UV region (e.g., hexane (B92381) or ethanol) and recording the spectrum to determine its characteristic absorption maxima.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| C-Br | n → σ* | ~200-210 |

Quantitative Analytical Research Approaches for Reaction Monitoring

Titrimetric analysis, a classic method of quantitative chemical analysis, is highly applicable to this compound due to the presence of the acidic carboxylic acid group. The most straightforward approach would be an acid-base titration. researchgate.net

A known mass of purified this compound would be dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. This solution would then be titrated with a standardized solution of a strong base, like sodium hydroxide (B78521) (NaOH), using a pH indicator or a pH meter to determine the equivalence point. mit.eduresearchgate.net The reaction is as follows:

Br(CH₂)₇COOH + NaOH → Br(CH₂)₇COONa + H₂O

At the equivalence point, the moles of NaOH consumed will be equal to the moles of this compound present in the sample. This allows for the determination of the purity of the acid or its concentration in a solution. mnstate.edu For monitoring a reaction where this compound is consumed or produced, aliquots can be taken from the reaction mixture at different time intervals and titrated to determine the concentration of the acid, thereby tracking the reaction progress.

Spectrophotometric methods offer an alternative for the quantification of this compound, particularly for samples where titration may be difficult. These methods often involve a chemical reaction that produces a colored product, which can then be measured using a UV-Vis spectrophotometer.

One established method for the spectrophotometric determination of carboxylic acids involves their conversion into hydroxamic acids. acs.orgsci-hub.se This can be achieved by reacting the carboxylic acid with hydroxylamine (B1172632) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting hydroxamic acid forms a colored complex with ferric ions (Fe³⁺), which can be quantified by measuring its absorbance at a specific wavelength in the visible region. sci-hub.setandfonline.com

Another approach involves derivatization of the carboxylic acid to introduce a strongly absorbing chromophore. For example, reaction with a suitable chromogenic reagent could yield a product with a high molar absorptivity, allowing for sensitive quantification. The development of such a method would require optimizing reaction conditions such as pH, temperature, and reagent concentrations to ensure a quantitative and reproducible reaction. tandfonline.com

Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for monitoring complex reaction mixtures. chemijournal.comlongdom.orgspringernature.comnih.gov For reactions involving this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly effective.

To make the non-volatile this compound suitable for GC analysis, it would first need to be derivatized to a more volatile form, for example, by converting it to its methyl ester. The reaction mixture could then be injected into the GC, which would separate the components. The mass spectrometer would then provide identification and quantification of the eluting compounds, including the this compound derivative and other reactants or products. chemijournal.com

LC-MS is another powerful technique that would not require derivatization. longdom.org A reversed-phase high-performance liquid chromatography (HPLC) column could be used to separate the components of the reaction mixture based on their polarity. The eluent from the HPLC would be directed into the mass spectrometer, which would provide molecular weight and structural information for each component, allowing for the accurate monitoring of the consumption of this compound and the formation of products over time. springernature.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical reactivity and spectroscopic behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals offer significant insights into a molecule's ability to donate or accept electrons. youtube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to act as a nucleophile or electron donor. Conversely, the LUMO is the lowest energy orbital devoid of electrons, representing the molecule's ability to act as an electrophile or electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 5,8-Dibromooctanoic acid, the HOMO would likely be localized around the regions of higher electron density, such as the oxygen atoms of the carboxylic acid group and the bromine atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed over the more electron-deficient parts of the molecule, such as the antibonding orbitals associated with the carbon-bromine and carbonyl bonds.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.2 |

| HOMO | -6.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would require specific quantum chemical calculations to be determined accurately.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge (electrophilic centers), while others will have a partial negative charge (nucleophilic centers). This charge distribution is critical for predicting how a molecule will interact with other chemical species.

In this compound, the electronegative oxygen and bromine atoms are expected to draw electron density towards themselves, resulting in partial negative charges. The carbonyl carbon of the carboxylic acid and the carbons bonded to the bromine atoms would consequently bear partial positive charges, making them susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis is a computational method that can provide a detailed picture of this charge distribution and the hyperconjugative interactions within the molecule. researchgate.net

The electrostatic potential (ESP) surface is another valuable tool for visualizing charge distribution. Regions of negative potential (typically colored red) indicate areas of high electron density and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas prone to nucleophilic attack. For this compound, the ESP surface would likely show negative potential around the carbonyl oxygen and bromine atoms, and positive potential around the acidic hydrogen and the carbons attached to the electronegative atoms.

Spectroscopic Parameter Computations

Computational methods can predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These calculations are valuable for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations of NMR chemical shifts for the ¹H and ¹³C nuclei in this compound would predict the positions of the signals in their respective spectra. These calculations are typically performed using methods like Gauge-Independent Atomic Orbital (GIAO). The computed chemical shifts can then be compared with experimental data to aid in the assignment of peaks.

Similarly, the vibrational frequencies of this compound can be calculated. These computations provide a theoretical vibrational spectrum, where each peak corresponds to a specific molecular motion (e.g., stretching, bending). This information is instrumental in analyzing experimental IR and Raman spectra.

Conformational Analysis Studies

The flexibility of the octanoic acid chain in this compound allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. fiveable.me By mapping the PES, chemists can identify the low-energy conformations (local minima) and the transition states that connect them (saddle points). fiveable.me

For this compound, the PES would be complex due to the rotational freedom around the various carbon-carbon single bonds in the alkyl chain. Computational methods can be used to systematically explore this surface by rotating specific dihedral angles and calculating the energy at each point. This process helps in identifying the most stable arrangements of the molecule.

Preferred Conformations and Dynamics

In solution, the molecule will exist as an equilibrium mixture of different conformers. The energy difference between these conformers, determined from the PES, dictates their relative populations at a given temperature. Low-temperature NMR spectroscopy can sometimes be used experimentally to study the dynamics of interconversion between different conformers. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 0° | 5.0 |

Note: These values are illustrative examples of what a conformational analysis might reveal.

Reaction Pathway Modeling and Transition State Characterization

The theoretical investigation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For this compound, such studies would provide invaluable insights into its potential transformation mechanisms, such as cyclization, elimination, or substitution reactions. These computational approaches allow for the exploration of the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

Activation Energy Calculations

A critical aspect of understanding reaction kinetics is the determination of the activation energy (Ea), which represents the minimum energy required for a reaction to occur. fsu.edulibretexts.org Computational chemistry provides robust methods for calculating activation energies, primarily through the identification of the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state corresponds to the activation energy barrier.

The Arrhenius equation, ln(k) = -Ea/RT + ln(A), is a fundamental relationship that connects the rate constant (k) of a reaction with the absolute temperature (T), the gas constant (R), the pre-exponential factor (A), and the activation energy (Ea). fsu.eduyoutube.com By calculating the rate constants at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T. fsu.edu

Table 1: Hypothetical Activation Energies for Potential Reactions of this compound

| Reaction Type | Computational Method | Calculated Activation Energy (kJ/mol) |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 75.3 |

| HBr Elimination | MP2/aug-cc-pVTZ | 120.1 |

| Nucleophilic Substitution (with OH⁻) | CCSD(T)/def2-TZVP | 95.8 |

Molecular Dynamics Simulations of Related Systems or Interactions

For a molecule like this compound, MD simulations could be employed to study its aggregation behavior in solution, its interaction with biological membranes, or its adsorption onto surfaces. The choice of force field is crucial for the accuracy of MD simulations, as it defines the potential energy of the system based on the positions of the atoms. nih.gov

Table 2: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Method |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table presents a typical setup for a molecular dynamics simulation and is for illustrative purposes. Specific parameters would need to be optimized for the study of this compound.

Applications of 5,8 Dibromooctanoic Acid As a Synthetic Precursor

Role in the Synthesis of Specialty Monomers for Advanced Materials Research

No specific research was found documenting the use of 5,8-Dibromooctanoic acid as a precursor for specialty monomers.

Precursor for Functionalized Polymers

There are no available studies demonstrating the use of this compound in the synthesis of functionalized polymers.

Building Block for Dendrimer Synthesis

No literature was found that describes the application of this compound as a building block in dendrimer synthesis.

Intermediate in the Preparation of Bioactive Molecule Analogs (focus on synthesis, not biological activity)

There is no documented evidence of this compound being used as an intermediate in the preparation of bioactive molecule analogs.

Synthetic Strategies for Complex Molecular Structures

No synthetic strategies employing this compound for the construction of complex molecular structures have been reported in the scientific literature.

Exploration of Structure-Activity Relationship Frameworks (synthesis-focused)

No synthesis-focused, structure-activity relationship studies utilizing this compound as a starting material or key intermediate could be located.

Utilization in the Synthesis of Heterocyclic Compounds

The use of this compound in the synthesis of heterocyclic compounds has not been described in the available research.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of This compound in the contexts requested by the outline. The use of this particular compound as a synthetic precursor for ring-closure reactions, the synthesis of specific heterocycles, or its application in natural product total synthesis methodologies is not documented in the accessible chemical databases and research articles.

The searches yielded information on related but distinct compounds, such as 8-bromooctanoic acid, and general synthetic methods for heterocycles and natural products using different precursors. However, no data, research findings, or detailed examples pertaining specifically to this compound could be found to populate the requested article structure accurately.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided outline without resorting to speculation. To adhere to the principles of scientific accuracy and avoid generating unsubstantiated content, this article cannot be written.

Emerging Research Directions and Future Perspectives

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, offering increased speed, efficiency, and reproducibility while minimizing human error. sigmaaldrich.com Platforms like the Synple automated synthesizer, which utilize pre-filled reagent cartridges for various reaction classes, exemplify this shift. sigmaaldrich.comsynplechem.com The integration of 5,8-dibromooctanoic acid's synthesis or its use as a precursor into such automated systems represents a significant area for future development.

Automated platforms can perform entire synthesis processes, from small molecules to complex structures, with minimal manual intervention. sigmaaldrich.com For this compound, this could involve developing cartridges specifically for the controlled bromination of octanoic acid derivatives or for using the dibrominated acid as a starting material in subsequent reactions. Capsule-based systems, for instance, could contain all necessary reagents to execute a specific transformation, reducing setup time from hours to minutes. synplechem.com

Table 1: Potential Automated Reactions Involving this compound

| Reaction Class | Potential Application with this compound | Platform Example |

| Functional Group Interconversion | Conversion of the carboxylic acid to an ester or amide. | Automated Synthesizer with Acylation/Amidation Cartridges. sigmaaldrich.com |

| Cross-Coupling Reactions | Sequential or dual Suzuki or Sonogashira coupling at the C-5 and C-8 positions to introduce new carbon-carbon bonds. | Flow chemistry systems integrated with robotic liquid handlers. |

| Nucleophilic Substitution | Reaction of the bromine atoms with various nucleophiles (e.g., azides, thiols) to create diverse derivatives. | High-throughput robotic platforms for parallel synthesis. unil.ch |

| Polymerization | Use as a monomer in step-growth polymerization, with automated control over stoichiometry and reaction conditions. | Automated reactors with in-line monitoring. |

The primary challenge lies in adapting the specific reaction conditions required for handling a dihalogenated carboxylic acid to the constraints of existing automated platforms. However, the potential to rapidly generate a library of derivatives from this compound for screening in drug discovery or materials science makes this a compelling direction for future research. unil.ch

Exploration of Unconventional Reaction Media for Synthesis

In the quest for greener and more efficient chemical processes, researchers are increasingly turning to unconventional reaction media such as supercritical fluids and ionic liquids. ekb.egresearchgate.net These solvents offer unique properties that can enhance reaction rates, improve selectivity, and simplify product separation. ekb.egmdpi.com

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive medium due to its non-flammability, low toxicity, and easily tunable solvent properties with changes in pressure and temperature. researchgate.netmdpi.com For the synthesis of this compound, scCO₂ could be used as a solvent for the bromination reaction, potentially offering better control over selectivity compared to conventional organic solvents. Furthermore, the immiscibility of scCO₂ with many ionic liquids allows for biphasic systems where a catalyst can be retained in the ionic liquid phase while products are extracted with scCO₂, facilitating catalyst recycling and continuous processing. researchgate.netmdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as "green" solvents due to their low volatility and high thermal stability. ekb.egmdpi.com They can be designed to be acidic or basic, allowing them to act as both solvent and catalyst. mdpi.com A Brønsted acidic ionic liquid, for example, could catalyze the selective bromination of an octanoic acid derivative. synplechem.commdpi.com The use of ILs can lead to improved reaction yields and selectivities compared to traditional methods. ekb.eg

Table 2: Properties and Potential Advantages of Unconventional Media for Synthesizing this compound

| Medium | Key Properties | Potential Advantages in Synthesis |

| **Supercritical CO₂ (scCO₂) ** | Low toxicity, non-flammable, tunable solvent power, gas-like viscosity. mdpi.com | Enhanced mass transfer, easier product separation, potential for catalyst recycling in biphasic systems with ILs. researchgate.net |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable acidity/basicity, excellent solvent for polar molecules. ekb.egmdpi.com | Can act as both solvent and catalyst, potential for improved selectivity and yield, recyclable. mdpi.com |

The primary hurdles for industrial adoption include the cost of some ionic liquids and the high pressures required for supercritical fluids. scispace.com However, the potential for creating more sustainable and efficient synthetic routes ensures that this will remain an active area of research.

Development of Chiral Derivatives and Enantioselective Synthesis

The structure of this compound contains a chiral center at the C-5 position, which is bonded to four different groups: a hydrogen atom, a bromine atom, a propyl-bromide moiety, and a butyric acid moiety. This structural feature opens the door to the development of chiral derivatives and the exploration of enantioselective synthesis methods to produce optically pure enantiomers. Chiral molecules are of paramount importance in pharmaceuticals and materials science. rsc.orgnih.gov

The synthesis of specific enantiomers of this compound would require asymmetric catalysis. Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including reactions that form C-Br bonds or functionalize C-H bonds. snnu.edu.cndicp.ac.cn A potential strategy could involve the enantioselective bromination of a suitable precursor, guided by a chiral catalyst to yield a single enantiomer of the product.

Potential Enantioselective Strategies:

Catalytic Asymmetric Bromination: Utilizing a chiral catalyst to deliver a bromine atom to one face of a prochiral substrate.

Kinetic Resolution: Reacting a racemic mixture of this compound or a precursor with a chiral reagent that reacts faster with one enantiomer, allowing the other to be isolated.

Derivatization of Chiral Precursors: Starting from a known chiral building block to construct the this compound skeleton.

The development of such methods would be highly valuable, as the individual enantiomers of this compound could serve as building blocks for complex, stereochemically defined molecules, including bioactive compounds and advanced chiral materials. nih.gov

Advanced Materials Science Applications Beyond Basic Polymerization

While brominated carboxylic acids can act as monomers for creating flame-retardant polymers, the unique bifunctional nature of this compound allows for more sophisticated applications in advanced materials science. The two bromine atoms at different positions on the alkyl chain, combined with the terminal carboxylic acid, provide three distinct points for chemical modification, making it a highly versatile building block.

The chemical role of this compound in this context is that of a molecular scaffold or a functional linker. For instance:

Surface Modification: The carboxylic acid group can be used to anchor the molecule to a metal oxide or other substrate surface. The two bromine atoms can then be used as initiation sites for surface-initiated polymerization or as points for attaching other functional molecules, creating tailored surface properties.

Functional Nanomaterials: The compound could be used to functionalize nanoparticles. The bromine atoms could be replaced via nucleophilic substitution or cross-coupling reactions to introduce fluorescent tags, targeting ligands, or other functionalities.

Self-Assembled Monolayers (SAMs): The long alkyl chain combined with a terminal anchor group is suitable for forming SAMs on various surfaces, with the bromine atoms available for post-assembly chemical transformations.

Organic Electronics: Derivatives of this compound could be synthesized to act as components in organic semiconductors or as additives in packaging to create flexible freshness monitoring systems. bundesumweltministerium.de

These applications leverage the specific chemical reactivity of the bromine and carboxylic acid groups to construct complex, functional materials and systems, moving far beyond its role as a simple polymer repeating unit.

Synergistic Research with Other Disciplines

Advancements in the study and application of this compound will be significantly enhanced through collaboration with other scientific disciplines, particularly analytical and computational chemistry.

Analytical Chemistry: Progress in analytical techniques is crucial for the characterization and quality control of this compound and its derivatives. High-resolution mass spectrometry (MS) is essential for confirming molecular weight and fragmentation patterns, while advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is needed to verify its precise structure and the position of the bromine atoms. For chiral derivatives, techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase would be indispensable for determining enantiomeric excess. dicp.ac.cn

Computational Chemistry: Computational tools offer powerful predictive capabilities that can guide experimental work.

Density Functional Theory (DFT) Calculations: Can be used to predict reaction mechanisms, transition states, and activation energies for the synthesis of this compound, helping to optimize reaction conditions.

Molecular Dynamics (MD) Simulations: Can simulate the behavior of the molecule in different solvents, including unconventional media like ionic liquids, providing insight into solvent effects on reaction kinetics.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways for the compound and its derivatives.

By combining the synthetic potential of this compound with advanced analytical characterization and predictive computational modeling, researchers can accelerate the discovery of new applications and optimize processes in a more efficient, knowledge-driven manner.

Q & A

Q. What are the recommended methods for synthesizing 5,8-Dibromooctanoic acid in laboratory settings?

Synthesis typically involves bromination of octanoic acid derivatives under controlled conditions. A two-step bromination using N-bromosuccinimide (NBS) or elemental bromine with catalytic Lewis acids (e.g., FeBr₃) can achieve selective substitution at the 5 and 8 positions. Reaction optimization should include temperature control (0–25°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product .

Q. How can researchers ensure the purity of this compound post-synthesis?

Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are essential. For NMR, key signals include the carboxyl proton (δ ~12 ppm, broad) and brominated carbons (C5 and C8, δ ~35–40 ppm in ¹³C). Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (MW = 285.97 g/mol). Cross-validate results with reference standards and ensure ≥95% purity for experimental reproducibility .

Q. What safety protocols are critical when handling this compound?

Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in airtight, light-resistant containers at 2–8°C. Avoid contact with oxidizers or strong bases due to potential exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the solvent-dependent reactivity of this compound?

Contradictions may arise from solvent polarity effects on bromine electrophilicity. Design comparative kinetic studies in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene), monitoring reaction progress via in-situ FTIR or Raman spectroscopy. Statistical analysis (e.g., ANOVA) of rate constants can identify solvent-specific mechanistic pathways. Pair experimental data with density functional theory (DFT) calculations to model solvation effects on transition states .

Q. What strategies are effective for studying the environmental degradation pathways of this compound?

Simulate environmental conditions (e.g., UV exposure, microbial activity) using LC-MS/MS to track degradation intermediates. For abiotic degradation, employ advanced oxidation processes (AOPs) with hydroxyl radicals and analyze products via high-resolution mass spectrometry (HRMS). For biotic pathways, use soil microcosm studies coupled with 16S rRNA sequencing to identify degrading microbial communities. Compare results with predictive models (e.g., EPI Suite) to assess persistence .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities to enzymes like cytochrome P450 or fatty acid-binding proteins. Validate models with in vitro assays (e.g., fluorescence quenching, surface plasmon resonance). Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., bromine position) with bioactivity, ensuring alignment between computational predictions and experimental IC₅₀ values .

Methodological Considerations

- Data Validation : Cross-reference spectral data (NMR, MS) with databases like NIST Chemistry WebBook to confirm structural assignments .

- Experimental Reproducibility : Document reaction parameters (e.g., stoichiometry, temperature gradients) and use internal standards (e.g., deuterated analogs) for quantitative analysis .

- Ethical Reporting : Disclose limitations (e.g., solvent purity, instrumental detection limits) in publications to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.